molecular formula C10H12ClN5O3 B15285914 5\'-Chloro-5\'-deoxyadenosine

5\'-Chloro-5\'-deoxyadenosine

Cat. No.: B15285914
M. Wt: 285.69 g/mol
InChI Key: IYSNPOMTKFZDHZ-UHFFFAOYSA-N
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Description

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a halogenated adenosine derivative where the 5'-hydroxyl group of adenosine is replaced by a chlorine atom. This modification confers unique chemical and biological properties, making it a critical intermediate in enzymatic and chemoenzymatic syntheses. Notably, 5'-ClDA is biosynthesized via the SAM-dependent chlorinase SalL in Salinispora tropica, where chloride displaces methionine from SAM . It serves as a precursor for bioactive natural products like salinosporamide A, a proteasome inhibitor with anticancer activity , and as a substrate for synthesizing S-adenosylmethionine (SAM) analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Chloro-5’-deoxyadenosine is typically synthesized from adenosine through a selective chlorination reaction. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to replace the hydroxyl group at the 5’ position with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-5’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

  • Polyketide Biosynthesis: 5'-Chloro-5'-deoxyadenosine is utilized as a substrate in polyketide biosynthesis . Polyketides are a class of natural products with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
  • Enzyme Inhibition: Adenosine and 5'-chloro-5'-deoxyadenosine have been found to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle . This suggests potential applications in studying smooth muscle function and related cardiovascular processes.

Cancer Research

  • Chemoprotective Agent Synthesis: 5'-chloro-5'-deoxyadenosine is used in the synthesis of S-(3-aminophenyl)-5'-thioadenosine (m-APTA) and p-APTA . m-APTA is a novel chemoprotective agent that reduces the toxic side effects of fluorouracil in the treatment of MTAP-deficient cancers .
    • m-APTA selectively protects mouse hosts from 5-FU-induced toxicity, such as anemia, without interfering with the drug's efficacy on MTAP-deficient bladder cancers .
    • In silico docking studies suggest that m-APTA interacts inefficiently with the adenosine A1 receptor, potentially explaining its superior safety profile compared to other adenosine analogs .
    • m-APTA can be converted to adenine by MTAP, further contributing to its chemoprotective effects .

Synthesis of m-APTA from 5'-chloro-5'-deoxyadenosine

Under an argon atmosphere, adenosine is used to synthesize m-APTA and p-APTA from 5'-chloro-5'-deoxyadenosine .

Mechanism of Action

The mechanism of action of 5’-Chloro-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

5'-ClDA belongs to a family of 5'-halo-5'-deoxyadenosines, including 5'-fluoro-5'-deoxyadenosine (5'-FDA) and 5'-iodo-5'-deoxyadenosine (5'-IDA). Key differences lie in halogen type, reactivity, and biological roles:

Property 5'-ClDA 5'-FDA 5'-IDA
Biosynthetic Enzyme Chlorinase SalL (SAM-dependent) Fluorinase FlA (SAM-dependent) Chemically synthesized
Reaction Efficiency Reverse reaction favored (kcat/Km = 0.9 min⁻¹µM⁻¹) Lower catalytic efficiency compared to SalL Higher coupling yields in solid-phase synthesis
Biological Role Precursor to chloroethylmalonyl-CoA Fluorinated metabolite in antibiotics Intermediate in selenomethionine analogs
Pharmacological Use A1 adenosine receptor agonist (e.g., 5′Cl5'd-(±)-ENBA) Limited receptor activity Not reported for receptor targeting
Chemical Reactivity Moderate leaving group (Cl⁻) Poor leaving group (F⁻) Excellent leaving group (I⁻)

Enzymatic Selectivity and Catalysis

  • SalL vs. FlA : SalL and fluorinase FlA share 35% sequence identity but differ in halide specificity. SalL exclusively uses Cl⁻ to generate 5'-ClDA, while FlA incorporates F⁻ to form 5'-FDA. Structural studies reveal distinct active-site residues that govern halide desolvation and selectivity .
  • Reverse Reaction Dominance : SalL’s reverse reaction (synthesizing SAM from 5'-ClDA and L-methionine) is kinetically favored (kcat/Km >10³-fold higher than forward reaction), enabling efficient SAM analog production .

Pharmacological Profiles

  • A1 Receptor Agonists: 5'-ClDA derivatives (e.g., 5′Cl5'd-(±)-ENBA) exhibit subnanomolar affinity and selectivity for human A1 receptors, with potent antinociceptive effects and minimal cardiovascular side effects . In contrast, 5'-FDA analogs show reduced efficacy at adenosine receptors .
  • Mechanistic Insights : Chlorination at the 5' position enhances receptor binding by altering ribose conformation, as shown via molecular modeling .

Key Research Findings

Biosynthetic Divergence : The chlorinase SalL and fluorinase FlA evolved from a common ancestor but diverged to specialize in chloride vs. fluoride incorporation, reflecting evolutionary adaptation to environmental halide availability .

Chemoenzymatic Versatility : 5'-ClDA’s role in SAM regeneration systems enables scalable production of isotopically labeled biomolecules and methylated metabolites .

Therapeutic Potential: 5'-ClDA-based agonists are promising candidates for neuropathic pain treatment, outperforming non-halogenated adenosine derivatives .

Biological Activity

5'-Chloro-5'-deoxyadenosine (CDA) is a modified nucleoside that has garnered attention due to its potential therapeutic applications, particularly in the modulation of adenosine receptors. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

5'-Chloro-5'-deoxyadenosine is structurally related to adenosine, with a chlorine atom substituting the hydroxyl group at the 5' position. Its molecular formula is C10H12ClN5O3C_{10}H_{12}ClN_5O_3, and it is classified as a selective adenosine A1 receptor agonist. The compound has demonstrated significant selectivity with Ki values of 0.51 nM at the A1 receptor, compared to much higher values at A2A, A2B, and A3 receptors (1290 nM, 1340 nM, and 2740 nM respectively) .

The primary mechanism of action for 5'-Chloro-5'-deoxyadenosine involves its interaction with adenosine receptors, particularly the A1 receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This action is particularly relevant in pain modulation and neuroprotection.

Analgesic Effects

Research indicates that 5'-Chloro-5'-deoxyadenosine exhibits potent analgesic properties. In animal models, it has been shown to alleviate neuropathic pain by reducing mechanical allodynia and thermal hyperalgesia. A study demonstrated that treatment with this compound significantly decreased the activation of glial cells in the spinal cord following nerve injury . The reduction in activated microglia and astrocytes correlates with decreased pain sensitivity in these models.

Antinociceptive Properties

In addition to its analgesic effects, CDA has been reported to reverse formalin-induced nocifensive behavior in mice, indicating its potential as an antinociceptive agent. This effect is mediated through its action on A1 receptors expressed by immune cells in the peripheral nervous system .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of 5'-Chloro-5'-deoxyadenosine:

  • Neuropathic Pain Model : In a study involving spinal nerve injury (SNI) in mice, chronic treatment with CDA resulted in a significant reduction in activated glial cells within the dorsal horn of the spinal cord. This reduction was associated with improved pain thresholds .
  • Formalin Test : CDA administration significantly reduced pain responses in the formalin test, showcasing its ability to modulate nociceptive pathways effectively .
  • Chemoprotective Agent : Research has also investigated CDA's role as a chemoprotective agent against toxic side effects from chemotherapeutic agents like fluorouracil (5-FU). In vitro studies indicated that CDA could mitigate some adverse effects without compromising the efficacy of cancer treatments .

Summary Table of Biological Activities

Activity Mechanism Reference
AnalgesiaA1 receptor agonism reduces glial activation
AntinociceptionReversal of formalin-induced pain behavior
ChemoprotectionReduces toxicity from chemotherapy

Q & A

Basic Research Questions

Q. How is 5'-Chloro-5'-deoxyadenosine synthesized from adenosine?

  • Methodological Answer : The synthesis involves treating adenosine with thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA) under nitrogen, following a modified procedure by Kikugawa and Ichino. The reaction replaces the 5'-hydroxyl group with chlorine, yielding 5'-chloro-5'-deoxyadenosine. Product characterization includes NMR, UV spectroscopy, and chromatographic comparison with standards .

Q. What enzymatic reactions utilize 5'-Chloro-5'-deoxyadenosine as a substrate?

  • Methodological Answer : The enzyme chlorinase SalL catalyzes the reversible reaction between 5'-chloro-5'-deoxyadenosine and L-methionine to synthesize S-adenosyl-L-methionine (SAM) or its analogs. Fluorinase from Streptomyces cattleya can also use it in transhalogenation reactions to produce 5'-fluoro-5'-deoxyadenosine via SAM intermediates .

Q. What spectroscopic techniques confirm the structure and purity of 5'-Chloro-5'-deoxyadenosine?

  • Methodological Answer : ¹H and ¹³C NMR in DMSO-d₆ (300–500 MHz) confirm the stereochemistry and substitution pattern. UV spectroscopy (λmax ~260 nm) and chromatographic retention times (e.g., reverse-phase HPLC) validate purity against commercial standards .

Advanced Research Questions

Q. How can chemoenzymatic synthesis of SAM analogs be optimized using SalL?

  • Methodological Answer : The reverse reaction (SAM synthesis) is favored under low chloride concentrations and excess L-methionine. Kinetic studies show a higher kcat/Km for the reverse reaction. Diastereoselectivity is achieved by controlling substrate ratios and using recombinant SalL purified from E. coli (>60 mg/L yield) .

Q. How are modified dideoxynucleosides synthesized from 5'-Chloro-5'-deoxyadenosine?

  • Methodological Answer : Corey-Winter elimination (triethyl phosphite, 120°C) converts 5'-chloro-5'-deoxyadenosine derivatives to 2',3'-dideoxyenofuranosyl intermediates. Subsequent hydrogenation (H₂/Pd-C) or azide substitution (NaN₃/DMF) yields 5'-azido/amino analogs for antiviral studies .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSNPOMTKFZDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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